N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide

GABAB Receptor Negative Allosteric Modulator (NAM) IP3 Production Assay

This compound is the definitive research tool for modulating GABAB receptor activity non-competitively. Its unique allosteric mechanism allows investigation of receptor signaling without displacing endogenous GABA. Unlike standard ligands, it shows no activity at mGluR1/2/5, ensuring specificity in neuronal studies. Ideal for setting up validated NAM controls in drug discovery screening, this product guarantees experimental precision where standard competitive ligands are unsuitable.

Molecular Formula C20H19ClN2OS2
Molecular Weight 402.96
CAS No. 1421441-97-5
Cat. No. B2695365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide
CAS1421441-97-5
Molecular FormulaC20H19ClN2OS2
Molecular Weight402.96
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C
InChIInChI=1S/C20H19ClN2OS2/c1-3-25-17-11-7-5-9-15(17)19(24)22-12-18-13(2)23-20(26-18)14-8-4-6-10-16(14)21/h4-11H,3,12H2,1-2H3,(H,22,24)
InChIKeyUPOTWMPKVXWVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide: A GABAB Negative Allosteric Modulator for CNS Research Procurement


N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide (CAS 1421441-97-5) is a synthetic organic compound belonging to the class of thiazole-benzamide derivatives. It is functionally characterized as a negative allosteric modulator (NAM) of the GABAB receptor, a metabotropic G-protein coupled receptor central to inhibitory neurotransmission [1]. This compound was developed through scaffold optimization of CGP7930, a known positive allosteric modulator (PAM), creating a tool for investigating GABAB receptor signaling mechanisms [1].

Why Generic GABAB Ligands Cannot Meet Specialized N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide Procurement Requirements


Generic substitution is invalid for this specific chemotype due to its non-competitive, allosteric mechanism of action, which distinguishes it from orthosteric agonists and antagonists. Unlike classic GABAB ligands that compete with GABA at the orthosteric site, this compound modulates receptor activity via a topographically distinct binding site on the GB2 subunit [1]. This allosteric mode provides a unique means to probe receptor signaling pathways without directly interfering with endogenous ligand binding, a task for which standard competitive ligands are entirely unsuitable [1].

Quantitative Differentiation of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide: A Procurement Evidence Guide


Compound 14 Demonstrates GABAB NAM Activity via a Quantitative IP3 Production Assay

The key differentiation of this compound lies in its confirmed function as a negative allosteric modulator (NAM). In a head-to-head comparative study, compound 14, with its unique thiazole-benzamide scaffold, decreased GABA-induced IP3 production with an IC50 of 37.9 µM, acting non-competitively without altering the EC50 of GABA [1]. In contrast, its precursor scaffold, CGP7930, is a well-known positive allosteric modulator (PAM), demonstrating that the structural modifications directly led to a fundamental switch in pharmacology [1].

GABAB Receptor Negative Allosteric Modulator (NAM) IP3 Production Assay

Selectivity Profile Against Other Class C GPCRs Confirmed for Compound 14

An essential procurement parameter is target selectivity. The compound, as the representative NAM (compound 14), was demonstrated to have no effect on other Class C GPCR members, including mGluR1, mGluR2, and mGluR5 [1]. This cross-screening was performed under the same experimental conditions, providing direct evidence of selectivity over closely related receptor subtypes. Without this selectivity data, a generic GABAB ligand might be presumed, but cross-reactivity with metabotropic glutamate receptors could confound experimental results.

Selectivity GPCR mGluR

Validation of a Pure Non-Competitive Allosteric Mechanism for Compound 14

The compound's precise mode of action distinguishes it from generic competitive antagonists. Radioligand binding assays confirmed that compound 14 does not compete for the orthosteric GABA binding site [1]. This is a critical differentiator from compounds like CGP54626 or 2-hydroxysaclofen, which are orthosteric antagonists. This mechanistic data was corroborated by subsequent studies showing the compound binds to the GB2 subunit's transmembrane domain, confirming its allosteric nature [2].

Allosteric Modulation Binding Site Orthosteric

Validated Application Scenarios for Procuring N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide


Probing GABAB Receptor Signaling Pathways via Non-Competitive Negative Modulation

The compound's proven selective NAM profile makes it the definitive tool for studies needing to reduce GABAB receptor activity without displacing the endogenous agonist, GABA. Its non-competitive mechanism, quantified by an IC50 of 37.9 µM in IP3 production assays while leaving GABA EC50 unchanged, allows researchers to investigate the receptor's maximal response capabilities and the role of the GB2 subunit in signal transduction [1] [2].

Differentiating Class C GPCR Signaling in Complex CNS Models

In experiments involving neuronal cultures or brain slice preparations where multiple Class C GPCRs are present, this compound's rigorously demonstrated selectivity window—showing no activity against mGluR1, mGluR2, or mGluR5—is essential [1]. This allows the isolation of GABAB-mediated contributions to phenomena such as long-term depression (LTD) or network excitability without the confounding cross-talk from metabotropic glutamate receptors.

Deciphering Allosteric Versus Orthosteric Pharmacology in Drug Discovery

For screening campaigns aimed at identifying novel allosteric sites, this compound serves as a validated NAM control. Its established binding to a site distinct from the orthosteric GABA pocket provides a benchmark for setting up assays that distinguish competitive, non-competitive, and un-competitive classes of antagonists, a crucial step in CNS drug discovery programs [1] [2].

Quote Request

Request a Quote for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.